molecular formula C6H10O4 B1267495 2-(Acetyloxy)-2-methylpropanoic acid CAS No. 15805-98-8

2-(Acetyloxy)-2-methylpropanoic acid

Cat. No. B1267495
CAS RN: 15805-98-8
M. Wt: 146.14 g/mol
InChI Key: NIWFXRKHWKGFMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Acetyloxy)-2-methylpropanoic acid and its derivatives often involves multistep procedures, including highly diastereoselective formation techniques and other complex chemical reactions. For example, the synthesis of closely related compounds can involve steps like cyanohydrin formation with acetone cyanohydrin in the presence of trimethyl-aluminum, or reactions involving acetone and ethyl formate to produce intermediate compounds which further react with acetoacetic ester to synthesize the target compound. These processes are designed to achieve high yields and specificity under controlled conditions (Shibata, Itoh, & Terashima, 1998); (Che Qing-ming et al., 2006).

Scientific Research Applications

Application in Antioxidant and Antibacterial Activities

  • Scientific Field : Biochemistry
  • Summary of the Application : This compound is used in the synthesis of novel benzamide compounds, which have shown significant antioxidant and antibacterial activities .
  • Methods of Application : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
  • Results or Outcomes : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Application in Non-Communicable Diseases Treatment

  • Scientific Field : Pharmacology
  • Summary of the Application : Pentacyclic triterpenoids (PT) from medicinal plants, including 2-(Acetyloxy)-2-methylpropanoic acid, have been identified as potential therapeutic agents for non-communicable diseases (NCDs) such as cancer, diabetes, and chronic respiratory and cardiovascular diseases .
  • Methods of Application : The application of this compound in the treatment of NCDs involves the extraction of PT from medicinal plants, followed by chemical modifications to enhance its potency, bioavailability, and water solubility .
  • Results or Outcomes : The modified PT compounds have shown important biological effects, including anti-inflammatory, anticancer, antidiabetic, antioxidant, and antibacterial effects .

Application in Pain Management

  • Scientific Field : Medicine
  • Summary of the Application : 2-(Acetyloxy)-2-methylpropanoic acid, also known as O-Acetylsalicylic acid, is a prototypical analgesic used in the treatment of mild to moderate pain .
  • Methods of Application : This compound acts as an inhibitor of cyclooxygenase, which results in the inhibition of the biosynthesis of prostaglandins .
  • Results or Outcomes : Aspirin, a derivative of this compound, inhibits platelet aggregation and is used in the prevention of arterial and venous thrombosis .

Application in Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application : The process involves the use of organoboron reagents, which have been developed with properties tailored for application under specific Suzuki–Miyaura coupling conditions .
  • Results or Outcomes : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Application in Synthesis of Novel Benzamide Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used in the synthesis of novel benzamide compounds, which have shown significant antioxidant and antibacterial activities .
  • Methods of Application : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Application in Medicine as Aspirin

  • Scientific Field : Medicine
  • Summary of the Application : 2-(Acetyloxy)-2-methylpropanoic acid, also known as O-Acetylsalicylic acid, is a prototypical analgesic used in the treatment of mild to moderate pain .
  • Methods of Application : This compound acts as an inhibitor of cyclooxygenase, which results in the inhibition of the biosynthesis of prostaglandins .
  • Results or Outcomes : Aspirin, a derivative of this compound, inhibits platelet aggregation and is used in the prevention of arterial and venous thrombosis .

Application in Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application : The process involves the use of organoboron reagents, which have been developed with properties tailored for application under specific Suzuki–Miyaura coupling conditions .
  • Results or Outcomes : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Application in Synthesis of Novel Benzamide Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used in the synthesis of novel benzamide compounds, which have shown significant antioxidant and antibacterial activities .
  • Methods of Application : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Application in Medicine as Aspirin

  • Scientific Field : Medicine
  • Summary of the Application : 2-(Acetyloxy)-2-methylpropanoic acid, also known as O-Acetylsalicylic acid, is a prototypical analgesic used in the treatment of mild to moderate pain .
  • Methods of Application : This compound acts as an inhibitor of cyclooxygenase, which results in the inhibition of the biosynthesis of prostaglandins .
  • Results or Outcomes : Aspirin, a derivative of this compound, inhibits platelet aggregation and is used in the prevention of arterial and venous thrombosis .

properties

IUPAC Name

2-acetyloxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(7)10-6(2,3)5(8)9/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWFXRKHWKGFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324488
Record name 2-(Acetyloxy)-2-methylpropanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30324488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetyloxy)-2-methylpropanoic acid

CAS RN

15805-98-8
Record name NSC406834
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Record name 2-(Acetyloxy)-2-methylpropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(acetyloxy)-2-methylpropanoic acid
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